molecular formula C17H15Cl2N3O2 B2618824 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894007-88-6

1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No. B2618824
CAS RN: 894007-88-6
M. Wt: 364.23
InChI Key: FCMRZHUVDUVBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as DPU-4, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPU-4 is a urea derivative that has been synthesized through a specific method, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been shown to inhibit the activity of the enzyme Topoisomerase II, which is involved in DNA replication and cell division. By inhibiting this enzyme, 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can prevent the growth and proliferation of cancer cells. Additionally, 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can increase the levels of acetylcholine in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death. Additionally, 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been shown to inhibit the aggregation of amyloid beta peptides in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease. 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a multistep process. Additionally, 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been shown to have specific and potent inhibitory effects on enzymes that are involved in cancer cell growth and proliferation. However, one limitation of 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is that it may have off-target effects on other enzymes, which may limit its specificity and efficacy in certain applications.

Future Directions

There are several future directions for 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea research. One area of research is to further investigate its potential therapeutic applications in cancer treatment and Alzheimer's disease. Additionally, future research could focus on improving the specificity and efficacy of 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea by modifying its chemical structure. Furthermore, future research could investigate the potential use of 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is synthesized through a multistep process that involves the reaction of 2,5-dichlorobenzenamine with 3-phenylpyrrolidine-2,5-dione to form 1-(2,5-dichlorophenyl)-3-phenylpyrrolidine-2,5-dione. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form 1-(2,5-dichlorophenyl)-3-(3,5-dimethyl-1-phenylpyrrolidin-2-yl)urea. Finally, this compound is treated with sodium hydroxide to obtain 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to be a key factor in the development of the disease.

properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2/c18-11-6-7-14(19)15(8-11)21-17(24)20-12-9-16(23)22(10-12)13-4-2-1-3-5-13/h1-8,12H,9-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMRZHUVDUVBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

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